molecular formula C23H27Cl2N3O2 B607725 3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride CAS No. 159533-25-2

3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride

Cat. No.: B607725
CAS No.: 159533-25-2
M. Wt: 448.39
InChI Key: KBKWJHYQFQONBJ-UHFFFAOYSA-N
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Description

GR 55562 dihydrochloride is a selective competitive 5-HT1B (5-HT1Dβ) silent antagonist with pKB values of 7.3 and 6.3.

Mechanism of Action

GR 55562 dihydrochloride, also known as 3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride or 3-[3-(DIMETHYLAMINO)PROPYL]-4-HYDROXY-N-[4-(4-PYRIDINYL)PHENYL]BENZAMIDE DIHYDROCHLORIDE, is a compound with a variety of potential applications in the field of neuroscience .

Target of Action

GR 55562 dihydrochloride is a selective competitive antagonist for the 5-HT1B and 5-HT1D receptors . These receptors are part of the serotonin (5-HT) receptor family, which plays a crucial role in the neurotransmission of serotonin in the brain .

Mode of Action

As a competitive antagonist, GR 55562 dihydrochloride binds to the 5-HT1B and 5-HT1D receptors, preventing serotonin from binding to these receptors . This inhibits the normal function of these receptors, altering the neurotransmission of serotonin .

Biochemical Pathways

The primary biochemical pathway affected by GR 55562 dihydrochloride is the serotonin neurotransmission pathway . By inhibiting the 5-HT1B and 5-HT1D receptors, GR 55562 dihydrochloride disrupts the normal function of this pathway, potentially leading to alterations in mood, cognition, and other neurological functions .

Pharmacokinetics

It is known that the compound is soluble in water , which may influence its bioavailability and distribution within the body.

Result of Action

The primary result of GR 55562 dihydrochloride’s action is the inhibition of serotonin neurotransmission via the 5-HT1B and 5-HT1D receptors . This can lead to a variety of effects, depending on the specific neurological context. For example, in one study, GR 55562 dihydrochloride was found to attenuate the enhancement of cocaine discrimination evoked by a combination of intra-accumbal core CP 93129 and systemic cocaine .

Action Environment

The action of GR 55562 dihydrochloride can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds that bind to the same receptors can influence the efficacy of GR 55562 dihydrochloride .

Biological Activity

Overview

3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride, commonly referred to as GR 55562 dihydrochloride, is a compound primarily studied for its role as a selective antagonist of the serotonin receptors 5-HT1B and 5-HT1D. This compound has garnered attention in pharmacological research due to its potential implications in various physiological and pathological processes involving serotonin.

  • IUPAC Name : 3-[3-(dimethylamino)propyl]-4-hydroxy-N-(4-pyridin-4-ylphenyl)benzamide dihydrochloride
  • Molecular Formula : C23H27Cl2N3O2
  • Molecular Weight : 448.4 g/mol
  • Structure :
SMILES CN C CCCC1 C C CC C1 C O NC2 CC C C C2 C3 CC NC C3 O Cl Cl\text{SMILES CN C CCCC1 C C CC C1 C O NC2 CC C C C2 C3 CC NC C3 O Cl Cl}

GR 55562 acts as a competitive antagonist at the 5-HT1B and 5-HT1D serotonin receptors. By binding to these receptors, it prevents serotonin from exerting its effects, thereby influencing various neurotransmission pathways. The pK_B values for GR 55562 at these receptors are approximately 7.3 and 6.3, indicating its potency in blocking receptor activity.

Antagonistic Effects on Serotonin Receptors

The primary biological activity of GR 55562 is its antagonistic effect on the serotonin receptors:

  • 5-HT1B Receptor : Involved in regulating neurotransmitter release and implicated in mood disorders.
  • 5-HT1D Receptor : Plays a role in modulating neurotransmitter release and is associated with migraine pathophysiology.

The inhibition of these receptors can lead to significant alterations in serotonin-mediated signaling pathways, making GR 55562 a valuable tool for studying the role of serotonin in various biological contexts.

Research Findings

Several studies have explored the biological implications of GR 55562:

  • Neuropharmacological Studies : Research indicates that GR 55562 can modulate anxiety-like behaviors in animal models, suggesting its potential utility in treating anxiety disorders .
  • Cancer Research : Preliminary findings suggest that compounds related to GR 55562 may exhibit anticancer properties by inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Cholinergic Activity : Some studies have indicated that related compounds exhibit cholinesterase inhibitory activity, which could be beneficial in neurodegenerative conditions such as Alzheimer's disease .

Case Study 1: Anxiety Modulation

A study conducted on rodent models demonstrated that administration of GR 55562 resulted in decreased anxiety-like behavior as measured by the elevated plus maze test. This suggests that antagonism of the 5-HT1B receptor may play a crucial role in modulating anxiety responses.

Case Study 2: Anticancer Potential

In vitro assays revealed that derivatives of GR 55562 displayed significant inhibitory effects on various cancer cell lines. For instance, an IC50 value of approximately 5 μM was noted against MCF-7 breast cancer cells, indicating potent antiproliferative effects .

Data Summary Table

Biological ActivityTarget ReceptorObserved EffectIC50 Value
Anxiety Modulation5-HT1BDecreased anxiety-like behaviorN/A
Anticancer ActivityVariousInhibition of cell proliferation~5 μM
Cholinesterase InhibitionAChEIncreased cholinergic activityN/A

Properties

IUPAC Name

3-[3-(dimethylamino)propyl]-4-hydroxy-N-(4-pyridin-4-ylphenyl)benzamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2.2ClH/c1-26(2)15-3-4-19-16-20(7-10-22(19)27)23(28)25-21-8-5-17(6-9-21)18-11-13-24-14-12-18;;/h5-14,16,27H,3-4,15H2,1-2H3,(H,25,28);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKWJHYQFQONBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NC=C3)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride
Reactant of Route 2
3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride
Reactant of Route 3
3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride
Reactant of Route 4
3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride
Reactant of Route 5
3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride
N-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-4-hydroxybenzamide
3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride
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Q & A

Q1: How does 3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride influence synaptic activity in the hippocampus?

A1: The research primarily focuses on the pharmacological characterization of the 5-HT1B receptor and its role in modulating synaptic transmission within the CA1 region of the rat hippocampus []. While the paper doesn't explicitly investigate this compound, it explores the broader impact of 5-HT1B receptor activation on synaptic transmission. The findings suggest that 5-HT1B receptor activation leads to the inhibition of local excitatory synaptic transmission in this specific brain region []. This information provides valuable insight into the potential neuronal mechanisms influenced by compounds targeting the 5-HT1B receptor.

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